molecular formula C14H16N2O2 B7528710 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide

Cat. No. B7528710
M. Wt: 244.29 g/mol
InChI Key: HABQUOUCNKBWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is an oncogene that plays a critical role in suppressing the tumor suppressor protein p53. Inhibition of MDM2 by MI-773 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.

Mechanism of Action

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide has been shown to induce the expression of p53 target genes, such as p21 and Bax, and to inhibit the expression of anti-apoptotic genes, such as Bcl-2 and survivin. 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide is a potent and selective inhibitor of MDM2, which makes it a valuable tool for studying the role of MDM2 in cancer. However, 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide has low aqueous solubility, which can limit its use in some experimental settings. 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide is also metabolized by cytochrome P450 enzymes, which can lead to variability in its pharmacokinetics.

Future Directions

There are several potential future directions for the development of 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide as a cancer therapy. One possibility is the combination of 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the identification of biomarkers that can predict response to 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide, which would allow for personalized treatment strategies. Finally, the development of more potent and selective MDM2 inhibitors based on the structure of 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide is an ongoing area of research.

Synthesis Methods

The synthesis of 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide involves several steps, including the reaction of 2-oxo-1,3-dihydroindole-5-carboxylic acid with 2-(chloromethyl)cyclopropane-1-carboxylic acid, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, colon, and prostate cancer. In vitro studies have shown that 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide inhibits the growth of cancer cells and induces apoptosis through the activation of p53. In vivo studies have demonstrated that 2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide suppresses tumor growth and prolongs survival in mouse models of cancer.

properties

IUPAC Name

2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-4-11(8)14(18)15-7-9-2-3-12-10(5-9)6-13(17)16-12/h2-3,5,8,11H,4,6-7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABQUOUCNKBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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